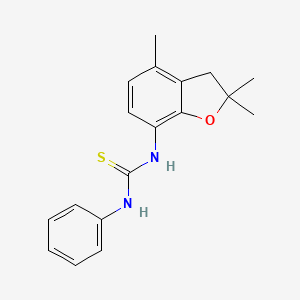

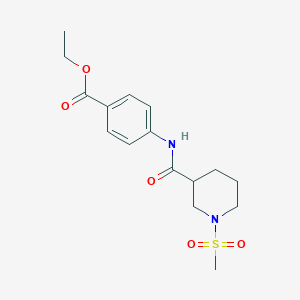

![molecular formula C14H15NO3 B2915371 1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one CAS No. 1705979-17-4](/img/structure/B2915371.png)

1'-Acetyl-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered ring nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including the one you mentioned, is likely characterized by the pyrrolidine ring and its derivatives . The structure of these compounds can be analyzed using various techniques, but specific details about “1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one” are not available in the search results.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . Without specific information on “1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one”, it’s challenging to provide a detailed analysis.Applications De Recherche Scientifique

Crystallography and Structural Analysis

- The crystal structure of a compound related to 1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one, featuring a spiro[chroman-2,3'-pyrrolidin] core, was elucidated, demonstrating significant antifungal and antibacterial properties due to its structural resemblance to isoflavonoids found in certain legumes. The crystallographic analysis revealed a monoclinic space group with specific geometric parameters, highlighting the compound's complex molecular conformation stabilized by hydrogen bonding (Thinagar et al., 2000).

Organic Synthesis and Chemical Properties

- Research into the synthesis of dispiropyrrolidine derivatives, which share structural motifs with 1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one, uncovered their potential as novel acetylcholinesterase inhibitors. This could have implications for improving Alzheimer's disease treatment. The synthesis utilized [3+2]-cycloaddition reactions, with several compounds showing significant biological activity (Wei et al., 2013).

Pharmacological Applications

- A study on the pharmacological characterization of a compound structurally similar to 1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one identified it as a high-affinity antagonist selective for κ-opioid receptors. This suggests potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, such as 1’-acetylspiro[chroman-2,3’-pyrrolidin]-4-one, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to interact with their targets in a way that leads to different biological profiles of drug candidates . This interaction is influenced by the different stereoisomers and the spatial orientation of substituents, which can lead to a different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolo[2,3-d]pyrimidine-based analogues, which share structural similarities with 1’-acetylspiro[chroman-2,3’-pyrrolidin]-4-one, have been shown to inhibit the α-amylase enzyme, a key player in the breakdown of complex carbohydrates into glucose . This suggests that 1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one may also interact with similar biochemical pathways.

Pharmacokinetics

Pharmacokinetic/pharmacodynamic (pk/pd) modelling is a discipline that aims to describe, understand, and predict the time course of in vivo drug action . It comprises three major elements: pharmacokinetics (PK), pharmacodynamics (PD), and disease progression . The PK/PD properties of 1’-Acetylspiro[chroman-2,3’-pyrrolidin]-4-one would need to be studied in detail to understand its ADME properties and their impact on bioavailability.

Result of Action

Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, suggesting that 1’-acetylspiro[chroman-2,3’-pyrrolidin]-4-one may also have diverse effects at the molecular and cellular level .

Safety and Hazards

Propriétés

IUPAC Name |

1'-acetylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-10(16)15-7-6-14(9-15)8-12(17)11-4-2-3-5-13(11)18-14/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMFJFYJHALQTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(C1)CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2915289.png)

![(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B2915294.png)

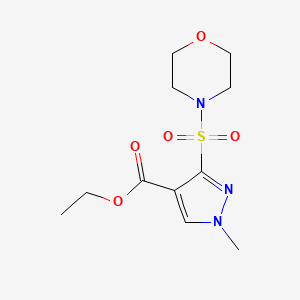

![2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2915295.png)

![methyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2915299.png)

![N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2915302.png)

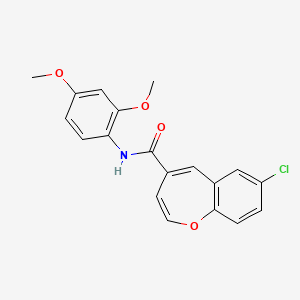

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2915303.png)

![{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine](/img/structure/B2915305.png)

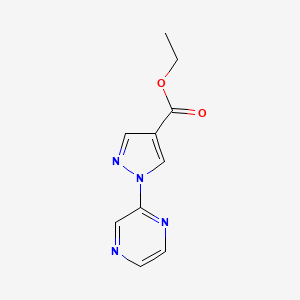

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2915308.png)

![Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2915311.png)